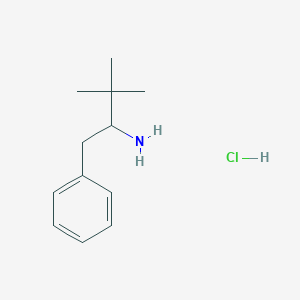

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

3,3-dimethyl-1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-12(2,3)11(13)9-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZWZDYJOMTUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160204-35-3 | |

| Record name | 3,3-dimethyl-1-phenylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Preparation Method from Propiophenone

A well-documented method involves a four-step sequence starting from propiophenone, sodium cyanide, and dimethylamine in methanol solvent, as described in patent CN103896782B:

| Step | Reaction Description | Conditions | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Addition reaction of sodium cyanide, dimethylamine, propiophenone, and water in methanol | 40-120 °C, 3-12 hours, 0.2-0.4 MPa | Sodium cyanide (0.8-1.0 mol), Dimethylamine (120-150 g), Propiophenone (0.67-0.83 mol), Water (125-155 g) | 2-(N,N-dimethylamino)-2-phenylbutyronitrile |

| 2 | Hydrolysis of nitrile intermediate with sodium hydroxide and water under reflux | pH ≥ 12, reflux conditions | Sodium hydroxide, Water | 2-(N,N-dimethylamino)-2-phenylbutyric acid |

| 3 | Esterification of acid with ethanol and sulfuric acid under reflux | Reflux | Ethanol, Sulfuric acid | 2-(N,N-dimethylamino)-2-phenylbutyrate ester |

| 4 | Reduction of ester with suitable reductive agent in water | Mild conditions | Reductive agent (e.g., sodium borohydride or equivalent) | Target amino alcohol: 2-(N,N-dimethylamino)-2-phenylbutanol |

This intermediate can then be converted to the hydrochloride salt of 3,3-Dimethyl-1-phenylbutan-2-amine by acidification with hydrochloric acid.

- Reaction conditions are mild and controlled to reduce by-products.

- The use of methanol as solvent facilitates the addition reaction.

- The overall yield is high, and the process is suitable for industrial scale-up.

- Purification steps are minimized compared to alternative routes.

Alternative Synthetic Approaches

Other reported methods include:

Epoxide route: Starting from propiophenone, reacting with trimethylsulfoxonium iodide to form 2-ethyl-2-phenyl ethylene oxide, followed by reaction with trimethylaluminium and dimethylamine. This route is shorter but requires column chromatography for purification, limiting industrial applicability.

Oxazoline intermediate: Propiophenone is converted to an oxazoline intermediate, which undergoes ring-opening and reductive amination. This method uses harsh reaction conditions and is less practical for large-scale synthesis.

Strecker-type synthesis: Using ethyl benzoylacetate alkylated with methyl iodide, followed by Strecker reaction with potassium cyanide and hydrolysis to amino acid, then reduction to amino alcohol. This method involves multiple steps and is less efficient industrially.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyanide addition + hydrolysis + esterification + reduction | Propiophenone | 4 steps | Mild conditions, high yield, fewer by-products, industrially scalable | Requires handling of cyanide |

| Epoxide intermediate route | Propiophenone | Epoxidation, amination | Shorter route | Requires purification by chromatography, harsh reagents |

| Oxazoline intermediate | Propiophenone | Oxazoline formation, ring-opening, reduction | Alternative pathway | Harsh conditions, operational difficulties |

| Strecker reaction | Ethyl benzoylacetate | Alkylation, Strecker reaction, hydrolysis, reduction | Established chemistry | Longer sequence, less suited for scale-up |

Research Findings and Optimization Notes

The cyanide addition method benefits from carefully controlled molar ratios and reaction temperature to maximize conversion and minimize side reactions.

Hydrolysis step requires maintaining a strongly basic pH (≥12) and reflux to ensure complete conversion of nitrile to acid.

Esterification with ethanol and sulfuric acid under reflux conditions proceeds efficiently, enabling isolation of ester intermediate suitable for reduction.

Reduction agents such as sodium borohydride or boron trifluoride diethyl etherate complexes are effective in converting esters to amino alcohols.

Final conversion to hydrochloride salt is straightforward by treatment with hydrochloric acid, yielding the stable salt form.

Summary Table of Key Reaction Parameters (from CN103896782B)

| Step | Reagents | Solvent | Temperature | Time | Pressure | pH | Yield Notes |

|---|---|---|---|---|---|---|---|

| 1 Addition | Sodium cyanide, dimethylamine, propiophenone, water | Methanol | 40-120 °C | 3-12 h | 0.2-0.4 MPa | N/A | High conversion to nitrile |

| 2 Hydrolysis | Sodium hydroxide, water | Water | Reflux | Variable | Atmospheric | ≥12 | Complete hydrolysis to acid |

| 3 Esterification | Ethanol, sulfuric acid | Ethanol | Reflux | Several hours | Atmospheric | Acidic | Quantitative ester formation |

| 4 Reduction | Reductive agent (e.g., NaBH4) | Water | Mild heating | Hours | Atmospheric | Neutral to slightly basic | High yield of amino alcohol |

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride salt can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted amines or amides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride has the molecular formula and a molecular weight of 213.75 g/mol. Its structure features a butanamine backbone with two methyl groups at the third carbon position and a phenyl group attached to the first carbon. This unique arrangement contributes to its reactivity and interaction with biological systems.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Conversion to ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Transformation into amines or alcohols with lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can modify the amine group to introduce other functional groups.

Biology

Research has indicated that this compound may exhibit significant biological activity:

- Pharmacological Effects : Similar to other phenylalkylamines, it may influence the central nervous system, potentially aiding in conditions like attention deficit hyperactivity disorder (ADHD).

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing mood and cognitive functions.

Medicine

The compound is under investigation for its potential therapeutic uses:

- Studies have explored its stimulant properties for treating ADHD.

- Its antimicrobial activity has been evaluated, indicating potential applications in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in:

- The development of new materials.

- Chemical processes that require specific reactivity patterns.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight : 217.73 g/mol

- Salt Form : Hydrochloride (enhances solubility and stability)

- Structural Features : The phenyl group contributes aromaticity, while the dimethyl substituents introduce steric hindrance, influencing reactivity and binding interactions.

Structural Analogues and Positional Isomers

2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride (CAS 5201/5202)

- Structural Difference : Methyl groups at the 2nd and 3rd carbons instead of 3,3-dimethyl substitution.

- Impact : Altered steric effects and electronic distribution may affect receptor binding in pharmacological applications. Suppliers include global firms like BoroChem SAS and Divis Laboratories .

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride (CAS 1228093-32-0)

- Structural Difference : A single methyl group at the 3rd carbon and a primary amine at the 1st carbon.

Non-Aromatic Analogues

3,3-Dimethylbutan-2-amine Hydrochloride (CAS 53561-77-6)

- Structural Difference : Lacks the phenyl group, with a molecular formula of C₆H₁₄ClN .

- Impact : Absence of aromaticity reduces lipophilicity, likely decreasing membrane permeability and altering pharmacokinetics .

3-Methoxy-3-methylbutan-1-amine Hydrochloride

- Structural Difference : Methoxy group at the 3rd carbon instead of a methyl group.

- Impact : The electron-donating methoxy group may enhance solubility but reduce stability under acidic conditions .

Cyclic and Functionalized Derivatives

3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS 1284247-23-9)

- Structural Difference : Cyclobutane ring replaces the linear butanamine chain.

- Impact : Ring strain in cyclobutane may increase reactivity, while the constrained geometry could limit binding to flat receptor sites .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Difference: Ester functional group and methylamino substitution.

- Impact : The ester group introduces hydrolytic instability but offers a handle for further chemical modifications .

Pharmacologically Relevant Compounds

Memantine Hydrochloride

- Structural Difference : A bulkier adamantane-derived structure.

- Impact : Memantine’s rigidity enhances NMDA receptor antagonism, whereas 3,3-dimethyl-1-phenylbutan-2-amine’s flexibility may limit target specificity .

Chlorphenoxamine Hydrochloride

- Structural Difference : Contains a diphenhydramine-like ether linkage and additional chlorine substituents.

Comparative Stability :

- Hydrochloride salts generally exhibit improved stability over free amines. However, compounds with methoxy groups (e.g., 3-methoxy-3-methylbutan-1-amine hydrochloride) may degrade under harsh acidic or oxidative conditions .

Actividad Biológica

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, also known as a substituted amine, is a compound that has garnered attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 213.75 g/mol. The compound features a phenyl group attached to a butanamine backbone with two methyl groups on the third carbon. This structural arrangement is significant as it influences the compound's interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing numerous biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

-

Pharmacological Effects :

- Studies suggest that the compound may have stimulant properties similar to other phenylalkylamines, potentially affecting the central nervous system (CNS) .

- It has been investigated for its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) due to its stimulating effects.

- Antimicrobial Activity :

- Cellular Interaction :

Research Findings and Case Studies

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride?

- Methodology :

- Synthesis : Use palladium-catalyzed hydroamination or allylic substitution with hydrazine derivatives for primary amine synthesis, as demonstrated for structurally similar compounds (e.g., 3-buten-2-amine hydrochloride) .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and eluents like dichloromethane/methanol (9:1). Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Validation : Confirm purity (>95%) using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. How can researchers characterize the structural and chemical identity of this compound?

- Analytical Workflow :

- NMR : Acquire ¹H and ¹³C NMR spectra in D2O or DMSO-d6. For example, 3-buten-2-amine hydrochloride shows δ 1.3–1.5 ppm (CH3), δ 2.8–3.2 ppm (CH2-NH), and δ 7.2–7.5 ppm (aromatic protons) .

- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z 210.1 for [M+H]+).

- Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize spills with 5% acetic acid, followed by absorption with vermiculite.

- Waste Disposal : Collect aqueous waste in labeled containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data (e.g., oxidation vs. reduction outcomes)?

- Troubleshooting Framework :

- Condition Optimization : Vary pH (e.g., acidic for oxidation with KMnO4 vs. basic for reduction with NaBH4).

- Analytical Cross-Validation : Compare HPLC retention times (e.g., oxidized products elute earlier) with FT-IR carbonyl peaks (1700–1750 cm⁻¹) .

- Control Experiments : Use deuterated analogs (e.g., dimethyl-d6 derivatives) to track reaction pathways via ²H NMR .

Q. What advanced methods validate the stability of this compound under varying storage conditions?

- Stability-Indicating Assays :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via RP-HPLC (C18 column, 0.1% TFA mobile phase). Primary degradants include deaminated byproducts (e.g., phenylbutanone derivatives) .

- Photostability : Irradiate under ICH Q1B conditions (UV light, 1.2 million lux-hours). Use LC-MS to identify photo-oxidation products (e.g., hydroxylated analogs) .

Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Experimental Design :

- Binding Assays : Perform SPR (Surface Plasmon Resonance) with immobilized receptors (e.g., serotonin 5-HT2A). Use kinetic analysis (Biacore T200) to calculate KD values.

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing GPCRs. Normalize data to positive controls (e.g., 10 µM serotonin) .

- Computational Modeling : Dock the compound into receptor active sites using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of binding residues) .

Q. What strategies address batch-to-batch variability in pharmacological assays?

- Quality Control Pipeline :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.